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Compound of Interest

Compound Name: 4-methoxy PV8 (hydrochloride)

Cat. No.: B1162968

Get Quote

Executive Summary
4-methoxy PV8 (also known as 4-methoxy-PHPP, p-MeO-PV8) is a synthetic cathinone of the

pyrrolidinophenone class. It is the para-methoxy analog of PV8 (

-PHPP) and shares structural homology with

-PVP and 4-MeO-

-PVP. As a New Psychoactive Substance (NPS), its pharmacokinetic (PK) profile is not fully
established in standard pharmacopeia.

This guide provides a technical framework for researchers to characterize the ADME

(Absorption, Distribution, Metabolism, Excretion) properties of 4-methoxy PV8. It synthesizes

forensic toxicokinetic data from fatal intoxications with inferred metabolic pathways based on

structural analogs (PV8 and 4-MeO-

-PVP), offering a validated protocol for preclinical investigation.
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Before initiating in vivo studies, the physicochemical boundaries of the compound must be

defined to optimize formulation and bioanalytical methods.

Structural Properties
Systematic Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one

Molecular Formula:

Molecular Weight: 289.41 g/mol

Key Structural Features:

-keto moiety: Susceptible to reduction (Phase I metabolism).

Pyrrolidine ring: Lipophilic, facilitates Blood-Brain Barrier (BBB) crossing; site for oxidation

(lactam formation).

Heptyl side chain: Highly lipophilic (

), prone to

and

-1 oxidation.

4-Methoxy group: Metabolic handle for O-demethylation (distinct from PV8).[1][2]

Predicted ADME Parameters
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Metabolic Stability & Biotransformation
Understanding the metabolic fate is critical for identifying biomarkers in urine/blood. 4-methoxy

PV8 follows a metabolic pattern hybridizing PV8 (side-chain oxidation) and 4-MeO-

-PVP (O-demethylation).

Phase I Metabolism[3]
O-Demethylation (Major): The para-methoxy group is cleaved by CYP450 isozymes (likely

CYP2D6/2C19) to form 4-OH-PV8. This is a critical step distinguishing it from PV8.

Ketone Reduction: The

-keto group is reduced to the corresponding alcohol (dihydro-metabolite). This is often
stereoselective.

Side-Chain Oxidation: The long heptyl chain undergoes hydroxylation at the terminal (

) or penultimate (

-1) positions, eventually forming carboxylic acids.

Pyrrolidine Oxidation: Formation of the lactam (2''-oxo) metabolite.

Phase II Metabolism[4]
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Glucuronidation: The 4-OH-PV8 metabolite is a prime target for UGT enzymes, forming

stable O-glucuronides excreted in urine.

Visualized Metabolic Pathway
The following diagram illustrates the predicted biotransformation cascade based on analog

studies [1, 2].

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Predicted metabolic pathway of 4-methoxy PV8 showing primary Phase I (O-

demethylation, reduction) and Phase II (glucuronidation) routes.[2]

Bioanalytical Methodology (LC-MS/MS)
Reliable quantification in biological matrices (plasma, microsomes) requires a validated LC-

MS/MS method. The following protocol is adapted from forensic applications for similar

cathinones [3, 4].

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8-10 minutes (long run time required to separate isomers and

lipophilic metabolites).

Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.

Ionization Source: Electrospray Ionization (Positive mode).[3]

Precursor Ion:m/z 290.2

Key Transitions (Quantifier/Qualifier):

290.2 -> 169.1 (Loss of pyrrolidine + propyl chain elements).

290.2 -> 126.1 (Pyrrolidinium ion).

290.2 -> 135.0 (Methoxy-benzoyl cation).

Sample Preparation Workflow
The high lipophilicity of 4-methoxy PV8 necessitates an extraction method that minimizes

matrix effects while maximizing recovery.
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Caption: Optimized protein precipitation workflow for high-throughput PK screening of 4-

methoxy PV8.

Preclinical Pharmacokinetic Study Design
To generate the missing PK parameters (

,

,

,

), the following in vivo study protocol is recommended.

Animal Model[1]
Species: Male Wistar or Sprague-Dawley Rats (250-300g).

N: Minimum 3-4 per time point (if serial sampling) or per group.

Catheterization: Jugular vein cannulation (JVC) for stress-free serial blood sampling.

Dosing Regimen
Based on the potency of PV8 and 4-MeO-PVP, the following doses are relevant for linear PK

assessment:

Intravenous (IV): 1.0 mg/kg (Bolus).

Oral (PO): 5.0 mg/kg (Gavage).

Vehicle: Saline (0.9% NaCl) is usually sufficient; if solubility issues arise, use 10% DMSO /

10% Tween 80 / 80% Saline.

Sampling Schedule
Due to the rapid metabolism of cathinones, early time points are critical.

Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.
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Matrix: Whole blood (collected into NaF/Oxalate tubes to inhibit esterases/oxidases ex vivo).

Data Analysis
Calculate non-compartmental parameters using software (e.g., Phoenix WinNonlin or

PKSolver):

: Maximum observed concentration.

: Time to reach

.

: Area under the curve (exposure).

(Bioavailability):

.

Toxicokinetics & Safety Assessment
While preclinical data is generated, researchers must reference existing human toxicokinetic

data to establish safety margins.

Human Fatal Case Reference
In a documented fatal intoxication involving 4-methoxy PV8 [4], the following concentrations

were observed:

Femoral Blood: 2.69 µg/mL[4]

Urine: Not quantified in isolation but metabolites present.[5][6]

Context: This concentration is significantly higher than typical recreational levels for other

cathinones (usually 0.01 - 0.5 µg/mL), suggesting a wide therapeutic index or massive

overdose.

Drug-Drug Interaction (DDI) Potential
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CYP2D6 Inhibition: Like many PV-analogs, 4-methoxy PV8 likely inhibits CYP2D6. This

creates a risk of non-linear kinetics (autoinhibition) at high doses.

Transporter Effects: As a potent Dopamine Transporter (DAT) and Norepinephrine

Transporter (NET) inhibitor, it poses cardiovascular risks (tachycardia, hypertension) which

must be monitored during in vivo PK studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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